molecular formula C11H11BrO2S B2958495 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane CAS No. 2411266-81-2

1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane

Cat. No.: B2958495
CAS No.: 2411266-81-2
M. Wt: 287.17
InChI Key: KOJODBNBOCFNHY-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane typically involves the reaction of [1.1.1]propellane with benzenesulfonyl chloride and a brominating agent. One common method is the light-enabled scalable synthesis, which involves the reaction of alkyl iodides with [1.1.1]propellane under light conditions. This method does not require catalysts, initiators, or additives, making it a clean and efficient process . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl halides, triethylborane, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)-3-chlorobicyclo[1.1.1]pentane: Similar in structure but with a chlorine atom instead of bromine.

    1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane: Contains an iodine atom, which can undergo different reactions compared to bromine.

    1-(Benzenesulfonyl)-3-fluorobicyclo[1.1.1]pentane: The fluorine atom provides different electronic properties and reactivity.

The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic effects provided by the bromine atom .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2S/c12-10-6-11(7-10,8-10)15(13,14)9-4-2-1-3-5-9/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJODBNBOCFNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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